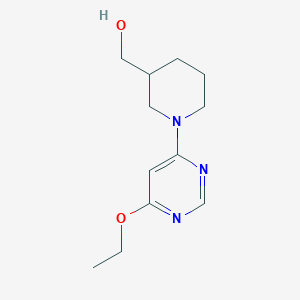

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol

CAS No.: 1404192-13-7

Cat. No.: VC2940571

Molecular Formula: C12H19N3O2

Molecular Weight: 237.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1404192-13-7 |

|---|---|

| Molecular Formula | C12H19N3O2 |

| Molecular Weight | 237.3 g/mol |

| IUPAC Name | [1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl]methanol |

| Standard InChI | InChI=1S/C12H19N3O2/c1-2-17-12-6-11(13-9-14-12)15-5-3-4-10(7-15)8-16/h6,9-10,16H,2-5,7-8H2,1H3 |

| Standard InChI Key | FWWDYRPLICJLGT-UHFFFAOYSA-N |

| SMILES | CCOC1=NC=NC(=C1)N2CCCC(C2)CO |

| Canonical SMILES | CCOC1=NC=NC(=C1)N2CCCC(C2)CO |

Introduction

Basic Chemical Identity and Structure

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol is identified by CAS number 1404192-13-7 and possesses the molecular formula C₁₂H₁₉N₃O₂ . This compound has a molecular weight of 237.30 g/mol and features three key structural components: a pyrimidine ring substituted with an ethoxy group, a piperidine ring, and a methanol group . The chemical structure demonstrates several notable features that contribute to its reactivity and potential applications in medicinal chemistry.

The compound contains:

-

A pyrimidine ring with ethoxy substitution at the 6-position

-

A piperidine ring connected to the pyrimidine at the 4-position

-

A methanol substituent at the 3-position of the piperidine ring

This unique combination of functional groups provides multiple sites for potential interactions with biological targets, making it a compound of interest for pharmaceutical development .

Physical and Chemical Properties

The physical and chemical properties of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol have been well-characterized through various analytical methods. The compound typically appears as a white crystalline powder and demonstrates specific physicochemical characteristics that influence its behavior in chemical reactions and biological systems .

Physical Properties

Chemical Reactivity

The compound's reactivity is primarily determined by its functional groups:

-

The hydroxyl group (-OH) of the methanol moiety can participate in hydrogen bonding and undergo oxidation reactions to form aldehydes or carboxylic acids.

-

The piperidine nitrogen possesses nucleophilic properties and can engage in various substitution reactions.

-

The pyrimidine ring contains nitrogen atoms that can act as hydrogen bond acceptors, potentially facilitating interactions with biological targets .

-

The ethoxy group attached to the pyrimidine ring can undergo substitution reactions under specific conditions.

Synthesis Methods

The synthesis of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol typically involves several strategic steps that ensure proper formation of the desired structure with high purity. While specific synthetic routes may vary, common approaches involve the following methodologies:

General Synthetic Approach

The synthesis typically follows a modular approach:

-

Formation of the appropriately substituted piperidine-3-methanol core structure

-

Preparation of the 6-ethoxypyrimidin-4-yl component

-

Coupling of these components through nucleophilic substitution reactions

-

Purification through crystallization or chromatographic techniques

Industrial Production Considerations

For larger-scale production, considerations include:

-

Use of batch or continuous flow reactors to control reaction parameters

-

Optimization of temperature, pressure, and reaction time

-

Implementation of effective purification protocols including crystallization, distillation, and chromatography

Applications in Pharmaceutical Research

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol has garnered significant attention in pharmaceutical research due to its potential applications in drug development. Its unique structural features make it suitable for various therapeutic explorations .

Medicinal Chemistry Applications

The compound serves as:

-

A building block for synthesizing more complex bioactive molecules

-

An intermediate in the creation of active pharmaceutical ingredients (APIs)

-

A scaffold for structure-activity relationship (SAR) studies

| Microorganism | MIC (µg/mL)* |

|---|---|

| Mycobacterium tuberculosis | 0.5 |

| Staphylococcus aureus | 1.0 |

| Escherichia coli | 2.0 |

*Note: These values represent experimental findings from related pyrimidine derivatives and are included to illustrate potential activity profiles

Anticancer Activity

In vitro studies with similar pyrimidine-containing compounds have demonstrated cytotoxic effects on cancer cell lines:

| Concentration (µg/mL) | MCF-7 Viability (%) | MDA-MB-231 Viability (%) |

|---|---|---|

| 10 | 85 | 80 |

| 20 | 70 | 65 |

| 50 | 50 | 45 |

| 150 | 25 | 20 |

Note: These values represent findings from related compounds with similar structural features

Solution Preparation Guidelines

For preparing stock solutions:

-

Select appropriate solvents based on the compound's solubility characteristics

-

Store prepared solutions in separate packages to avoid degradation from repeated freezing and thawing

-

For enhanced solubility, heating to 37°C followed by ultrasonic bath treatment may be beneficial

| Size (g) | Approximate Price Range (USD) | Typical Availability | Reference |

|---|---|---|---|

| 0.100 | $100-110 | 10-20 days | |

| 0.250 | $210-220 | 10-20 days |

Structural Comparison with Related Compounds

Understanding the structural relationships between (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol and similar compounds provides valuable insights into structure-activity relationships and potential modifications for enhanced biological activity:

Similar Compounds

-

(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol: Features the methanol group at the 4-position of the piperidine ring rather than the 3-position

-

(1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol: Contains a methoxy group instead of an ethoxy group on the pyrimidine ring

Comparative Advantages

The unique positioning of functional groups in (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol may confer specific advantages:

-

The 3-position methanol group potentially provides distinct conformational properties

-

The ethoxy group at the 6-position of the pyrimidine may enhance lipophilicity and membrane permeability

-

The specific arrangement of hydrogen bond donors and acceptors creates a unique pharmacophore pattern

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume